molecular formula C12H15NO4 B14741905 Ethyl 4-[(ethoxycarbonyl)amino]benzoate CAS No. 5100-21-0

Ethyl 4-[(ethoxycarbonyl)amino]benzoate

Cat. No.: B14741905
CAS No.: 5100-21-0
M. Wt: 237.25 g/mol
InChI Key: XUPOFTOETXEMST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(ethoxycarbonyl)amino]benzoate is a chemical building block based on the para-aminobenzoic acid (PABA) scaffold, which is recognized for its significant role in pharmaceutical research and development . The structural versatility of PABA allows for substitutions at both the amino and carboxyl groups, making it a highly valuable template for creating novel molecules with potential therapeutic applications . Researchers are investigating PABA-based compounds for a wide spectrum of biological activities. These include potential as antimicrobial agents , with some PABA derivatives demonstrating activity against various bacterial strains . Furthermore, this scaffold is being explored in the development of acetylcholinesterase (AChE) inhibitors for managing conditions like Alzheimer's disease, where certain PABA derivatives have shown promising activity . Additional research areas for PABA-based compounds encompass anticancer therapies, often through mechanisms involving dihydrofolate reductase (DHFR) inhibition, as well as antioxidant and anti-inflammatory applications . As a PABA analog, this compound is supplied for use in exploratory studies within these and other life science fields. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

5100-21-0

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

ethyl 4-(ethoxycarbonylamino)benzoate

InChI

InChI=1S/C12H15NO4/c1-3-16-11(14)9-5-7-10(8-6-9)13-12(15)17-4-2/h5-8H,3-4H2,1-2H3,(H,13,15)

InChI Key

XUPOFTOETXEMST-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-[(ethoxycarbonyl)amino]benzoate can be synthesized through the esterification of 4-aminobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired ester product .

Industrial Production Methods

Industrial production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(ethoxycarbonyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 4-[(ethoxycarbonyl)amino]benzoate has a wide range of applications in scientific research:

Mechanism of Action

Ethyl 4-[(ethoxycarbonyl)amino]benzoate exerts its effects by blocking sodium ion channels in nerve cells. This inhibition prevents the propagation of nerve signals, leading to a temporary loss of sensation in the targeted area. The compound binds to specific sites on the sodium channels, stabilizing the inactive state and preventing depolarization .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Physicochemical Properties

The physicochemical and functional properties of ethyl 4-substituted benzoates vary significantly with substituent type (electron-withdrawing/donating groups, steric bulk). Below is a comparative analysis (Table 1) and detailed discussion:

Table 1: Key Properties of Ethyl 4-[(Ethoxycarbonyl)Amino]Benzoate and Analogues
Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Applications References
This compound -NHCOOEt 252.27 Intermediate for antitumor agents, UV stabilizers; mp ~255°C (varies by synthesis route)
Ethyl 4-aminobenzoate -NH2 165.19 Local anesthetic precursor; mp 88–90°C; soluble in ethanol, ether
Ethyl 4-nitrobenzoate -NO2 195.17 High reactivity in nucleophilic substitutions; mp 56–58°C; used in dyes
Ethyl 4-fluorobenzoate -F 168.15 Enhanced metabolic stability; mp 38–40°C; intermediate in drug synthesis
Ethyl 4-[(dimethylcarbamothioyl)amino]benzoate -NHC(S)NMe2 283.37 Antitumor activity (26% HeLa cell inhibition at 100 μM); crystalline solid
Ethyl 4-[(E)-benzylideneamino]benzoate -N=CHPh 283.32 Schiff base; photochromic properties; liquid crystalline behavior
Ethoxylated Ethyl-4-aminobenzoate -(OCH2CH2)n-OEt (n ≈ 20) 1266.6 Cosmetic UV absorber; viscous liquid; ethylene oxide-free (<1 ppm)
Ethyl 4-(dimethylamino)benzoate -NMe2 193.24 Photoinitiator in resins; higher reactivity vs. methacrylate analogues

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.